5-nitro-1H-imidazole-2-carbaldehyde
Overview
Description
5-nitro-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound that features a nitro group at the 5-position and an aldehyde group at the 2-position of the imidazole ring. Imidazoles are an important class of compounds in organic chemistry due to their presence in many biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1H-imidazole-2-carbaldehyde typically involves the nitration of 1H-imidazole-2-carbaldehyde. This can be achieved using a mixture of nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling nitric and sulfuric acids.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 5-amino-1H-imidazole-2-carbaldehyde.
Oxidation: 5-nitro-1H-imidazole-2-carboxylic acid.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-nitro-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Some derivatives of imidazole compounds are used in pharmaceuticals for their therapeutic effects.
Industry: It can be used in the development of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of 5-nitro-1H-imidazole-2-carbaldehyde and its derivatives often involves interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Imidazolecarboxaldehyde: Similar structure but lacks the nitro group.
4-Imidazolecarboxaldehyde: Similar structure but with the aldehyde group at the 4-position.
1-Methyl-2-imidazolecarboxaldehyde: Similar structure with a methyl group at the 1-position.
Uniqueness
5-nitro-1H-imidazole-2-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the imidazole ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
5-nitro-1H-imidazole-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3/c8-2-3-5-1-4(6-3)7(9)10/h1-2H,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIIOVRYTOGGBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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